molecular formula C₂₉H₃₁ClFNO₁₁ B1146683 Elvitegravir acyl glucuronide CAS No. 870649-25-5

Elvitegravir acyl glucuronide

Numéro de catalogue: B1146683
Numéro CAS: 870649-25-5
Poids moléculaire: 624.01
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Biochemical Properties and Metabolism

Elvitegravir is predominantly metabolized through glucuronidation, primarily mediated by UDP-glucuronosyltransferases (UGTs), leading to the formation of elvitegravir acyl glucuronide. This metabolic pathway is significant for understanding the pharmacokinetics of elvitegravir, as it influences drug efficacy and safety.

  • Formation and Stability : The acyl glucuronide form is characterized by its reactivity and stability, which can impact its therapeutic profile. Studies have shown that acyl glucuronides can undergo acyl migration, leading to various reactive intermediates that may pose safety concerns in drug development .
  • In vitro Studies : In vitro assays have been developed to assess the stability and reactivity of this compound. For instance, reactive intermediate trapping studies with glutathione have been employed to identify potential toxicological effects associated with this metabolite .

Pharmacokinetic Implications

The pharmacokinetics of this compound are critical for understanding its role in therapeutic regimens.

  • Bioavailability : Elvitegravir exhibits high bioavailability when administered with a booster such as ritonavir or cobicistat. The presence of these boosters significantly alters the pharmacokinetic profile of elvitegravir, affecting the concentration of its metabolites, including the acyl glucuronide .
  • Clearance and Excretion : The primary route of elimination for elvitegravir is hepatobiliary excretion, with the acyl glucuronide contributing to this process. Understanding the clearance rates and systemic exposure levels helps in optimizing dosing strategies for patients .

Safety Assessments and Drug Development

The reactivity of acyl glucuronides raises concerns regarding their potential toxicity. Evaluating these properties is crucial in drug development.

  • Risk Assessment : The pharmaceutical industry has focused on assessing the risk associated with acyl glucuronides through various in vitro strategies. These include evaluating their reactivity with cellular components and their stability under physiological conditions .
  • Case Studies : Several case studies highlight the implications of acyl glucuronides in clinical settings. For example, drugs that generate reactive acyl glucuronides have been linked to hypersensitivity reactions or adverse effects, necessitating careful monitoring during clinical trials .

Analyse Biochimique

Biochemical Properties

Elvitegravir Acyl Glucuronide, as a metabolite of Elvitegravir, plays a role in biochemical reactions related to HIV-1 treatment. Elvitegravir inhibits the HIV-1 integrase, an enzyme necessary for viral replication . This inhibition prevents the integration of HIV-1 DNA into the host genome, thereby blocking the formation of the HIV-1 provirus and resulting propagation of the viral infection .

Cellular Effects

This compound, through its parent compound Elvitegravir, influences cell function by inhibiting the HIV-1 integrase. This inhibition impacts cell signaling pathways related to viral replication, affects gene expression related to HIV-1, and alters cellular metabolism by preventing the integration of HIV-1 DNA into the host genome .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the HIV-1 integrase by its parent compound, Elvitegravir. This inhibition prevents the integration of HIV-1 DNA into the host genome, thereby blocking the formation of the HIV-1 provirus and resulting propagation of the viral infection .

Metabolic Pathways

This compound is involved in the metabolic pathways of Elvitegravir. Elvitegravir undergoes primarily oxidative metabolism via CYP3A, and is secondarily glucuronidated via UGT1A1/3 enzymes to form this compound .

Activité Biologique

Elvitegravir (EVG) is an HIV-1 integrase inhibitor that undergoes extensive metabolism, primarily through glucuronidation, leading to the formation of Elvitegravir acyl glucuronide (GS-9200). This metabolite has garnered attention due to its biological activity and potential implications for drug safety and efficacy. This article explores the biological activity of this compound, highlighting its metabolic pathways, reactivity, and clinical significance.

Metabolism and Formation of this compound

Elvitegravir is predominantly metabolized by the UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 and UGT2B7. The acyl glucuronide formed (GS-9200) is a significant metabolite in the pharmacokinetic profile of EVG. It is characterized by high protein binding (98-99%) in plasma, which influences its bioavailability and therapeutic effects .

Biological Activity and Reactivity

Reactivity of Acyl Glucuronides:
Acyl glucuronides are known to be reactive electrophilic metabolites. They can undergo several reactions, including:

  • Intramolecular rearrangement
  • Hydrolysis
  • Covalent binding to proteins , which can lead to the formation of drug-protein adducts .

The covalent modification of proteins by acyl glucuronides raises concerns regarding potential adverse drug reactions (ADRs). Studies have shown that these modifications can elicit immune responses, indicating a possible link between acyl glucuronides and idiosyncratic drug reactions .

Case Studies and Clinical Findings

Case Study: Valproic Acid
Valproic acid serves as a notable example where its acyl glucuronide metabolite has been implicated in immune-mediated toxicity. Research has demonstrated that patients treated with valproic acid exhibited protein adducts formed from its acyl glucuronide, leading to adverse immune responses .

Clinical Pharmacology of Elvitegravir:
In clinical studies, GS-9200 has been identified as one of the two major metabolites of EVG. Its formation is influenced by coadministration with CYP3A inhibitors like ritonavir, which can alter the pharmacokinetic profile of EVG and its metabolites. The presence of GS-9200 does not appear to prolong the QT interval, indicating a favorable safety profile concerning cardiac effects .

Stability and Reactivity Assessment

A study assessing the stability and reactivity of various acyl glucuronides categorized drugs into "safe," "warning," or "withdrawn" based on their reactivity profiles. Drugs classified as "safe" showed half-lives greater than 10 hours for their acyl glucuronides, suggesting lower reactivity compared to those in the "warning" or "withdrawn" categories . This classification could serve as a predictive marker for assessing the safety of drugs undergoing similar metabolic pathways.

Category Half-Life Reactivity Clinical Implications
Safe≥ 10 hoursLowFavorable safety profile
Warning< 10 hoursModeratePotential for ADRs
WithdrawnVariableHighSignificant safety concerns

Propriétés

IUPAC Name

(2S,3S,4S,5R,6S)-6-[6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31ClFNO11/c1-12(2)19(11-33)32-10-16(28(40)43-29-25(37)23(35)24(36)26(42-29)27(38)39)22(34)15-8-14(20(41-3)9-18(15)32)7-13-5-4-6-17(30)21(13)31/h4-6,8-10,12,19,23-26,29,33,35-37H,7,11H2,1-3H3,(H,38,39)/t19-,23+,24+,25-,26+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHAZPCTEVBKES-JEPPDLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31ClFNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870649-25-5
Record name Elvitegravir acyl glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870649255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELVITEGRAVIR ACYL GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7LG22FZCH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elvitegravir acyl glucuronide
Reactant of Route 2
Elvitegravir acyl glucuronide
Reactant of Route 3
Elvitegravir acyl glucuronide
Reactant of Route 4
Elvitegravir acyl glucuronide
Reactant of Route 5
Elvitegravir acyl glucuronide
Reactant of Route 6
Reactant of Route 6
Elvitegravir acyl glucuronide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.